molecular formula C18H16F2N4OS B2530149 3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide CAS No. 2034392-31-7

3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide

Cat. No. B2530149
CAS RN: 2034392-31-7
M. Wt: 374.41
InChI Key: LAKJQEQJPJVPIV-UHFFFAOYSA-N
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Description

“3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide” is a complex organic compound. It contains a thiazolo[5,4-b]pyridine scaffold, which is a key structural unit for inhibitory potency . This compound is likely to be a derivative of the N-heterocyclic compounds that have shown potent PI3K inhibitory activity .


Synthesis Analysis

The synthesis of similar compounds has been achieved via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives . Another method involves a Suzuki coupling reaction to produce intermediates, which then undergo a Suzuki-Miyaura coupling with corresponding boronic esters to produce the key intermediates .


Molecular Structure Analysis

The 2-pyridyl thiazolo[5,4-b]pyridine scaffold fits well into the ATP binding pocket of the PI3Kα kinase, forming a hydrogen bond interaction with the Val851 residue of the hinge region and a water bridge with Typ836 and Asp810 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a one-pot catalyst-free procedure involving the reaction of dibenzoylacetylene and triazole derivatives . Another method involves a Suzuki coupling reaction followed by a Suzuki-Miyaura coupling with corresponding boronic esters .

Scientific Research Applications

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, it is noted that similar compounds with a 2-pyridyl thiazolo[5,4-b]pyridine scaffold have shown potent PI3K inhibitory activity . This suggests that “3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide” might also act as a PI3K inhibitor.

Future Directions

The future directions for this compound could involve further exploration of its potential as a PI3K inhibitor . Additionally, the synthesis methods could be optimized for better yields . Further studies could also be conducted to fully understand its mechanism of action and to evaluate its safety and efficacy in biological systems.

properties

IUPAC Name

3,4-difluoro-N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N4OS/c19-13-4-3-11(10-14(13)20)16(25)22-12-5-8-24(9-6-12)18-23-15-2-1-7-21-17(15)26-18/h1-4,7,10,12H,5-6,8-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKJQEQJPJVPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide

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